molecular formula C14H17ClN2O B8112861 1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone

1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone

Cat. No.: B8112861
M. Wt: 264.75 g/mol
InChI Key: BWLWOGAORABMAD-UHFFFAOYSA-N
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Description

1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both indoline and piperidine moieties within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline precursor, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include continuous flow synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

1-(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(18)17-9-14(4-6-16-7-5-14)12-8-11(15)2-3-13(12)17/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLWOGAORABMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (25 ml) was added to a stirred solution of 1-acetyl-5-chlorospiro[indoline-3,4′-piperidine]-1′-carboxylic acid tert-butyl ester (8 g) in anhydrous dichloromethane (250 ml) under an atmosphere of nitrogen. The reaction was left as such for 3 h. The reaction was washed with saturated bicarbonate solution (200 ml) and dried over sodium sulphate and concentrated in vacuo to yield an off white solid. Flash chromatography [SiO2: methanol-dichloromethane-triethylamine (90:5:5)] yielded 5.6 g (61%) of the desired 1-Acetyl-5-chlorospiro[indoline-3,4′-piperidine]. 1H NMR (400 MHz, CDCl3) δ 6:1 mixture of rotamers. Major rotamer 1.70 (m, 2H), 1.80 (m, 2H), 2.27 (s, 3H), 2.75 (t, J=12 Hz, 2H), 3.15 (m, 2H), 3.90 (s, 2H), 7.12 (d, J=1 Hz, 1H), 7.18 (dd, J=7 & 1 Hz, 1H), 8.15 (d, J=7 Hz, 1H). Minor rotamer (partial data) 2.44 (s, 3H), 2.86 (m, 2H), 3.10 (m, 2H), 4.05 (s, 2H). MS (ES+) 265/267 (M+H+).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
1-acetyl-5-chlorospiro[indoline-3,4′-piperidine]-1′-carboxylic acid tert-butyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
methanol dichloromethane triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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